[Mpa1, L-Tic7]OT
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Overview
Description
[Mpa1, L-Tic7]OT is a synthetic analogue of the neurohypophyseal peptide hormone oxytocin. This compound is characterized by the incorporation of L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) at position 7 and 3-mercaptopropionic acid (Mpa) at position 1 of the oxytocin molecule . These modifications result in unique biological properties that make this compound a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of [Mpa1, L-Tic7]OT involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids . The incorporation of L-Tic at position 7 and Mpa at position 1 is achieved through specific coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
[Mpa1, L-Tic7]OT undergoes various chemical reactions, including:
Reduction: Reduction of the disulfide bond can lead to changes in the peptide’s structure and function.
Substitution: The peptide can undergo substitution reactions, particularly at the modified positions, leading to the formation of different analogues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
[Mpa1, L-Tic7]OT has several scientific research applications:
Mechanism of Action
The mechanism of action of [Mpa1, L-Tic7]OT involves binding to the oxytocin receptor, a G-protein-coupled receptor. Upon binding, the compound induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways . These pathways include the phosphoinositide pathway, which results in the release of intracellular calcium and subsequent cellular responses . The specific molecular targets and pathways involved depend on the tissue and cell type expressing the oxytocin receptor.
Comparison with Similar Compounds
[Mpa1, L-Tic7]OT is compared with other oxytocin analogues, such as:
[L-Tic7]OT: Similar to this compound but lacks the Mpa modification at position 1.
[D-Tic7]OT: Contains D-Tic at position 7 instead of L-Tic, resulting in different biological properties.
[Mpa1, D-Tic7]OT: Similar to this compound but with D-Tic at position 7.
The uniqueness of this compound lies in its specific modifications, which confer distinct biological activities and receptor binding affinities .
Properties
Molecular Formula |
C48H67N11O12S2 |
---|---|
Molecular Weight |
1054.2 g/mol |
IUPAC Name |
(3S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36-,41-/m0/s1 |
InChI Key |
BEKGLOSGJVQNHG-JSRVRBLWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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